Enantiomeric Excess: Lipase-Catalyzed Resolution Delivers 96–99% ee for (R)-Amine
Kinetic resolution of racemic 1-phenyl-2-fluoroethylamine using Candida antarctica lipase B with ethyl methoxyacetate as the acyl donor yields the (R)-amine with 96–99% enantiomeric excess (ee), while the (S)-methoxyacetamide is obtained in >99.5% ee [1]. This enzymatic resolution is robust across variations in temperature, acyl donor concentration, and water activity, and exhibits high enantioselectivity compared to nine other lipase preparations that failed to catalyze the reaction or gave low enantioselectivity [2]. The method provides a direct, scalable route to highly enantioenriched (R)-2-Fluoro-1-phenyl-ethylamine suitable for demanding asymmetric synthesis applications.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | 96–99% ee (R)-amine |
| Comparator Or Baseline | (S)-methoxyacetamide: >99.5% ee |
| Quantified Difference | (R)-amine ee range: 96–99% vs (S)-amide: >99.5% |
| Conditions | Lipase B from Candida antarctica, ethyl methoxyacetate, organic solvent |
Why This Matters
Procurement of the (R)-enantiomer from this resolution ensures high stereochemical purity essential for chiral drug synthesis and reproducible biological activity.
- [1] Thvedt, T. H. K., et al. (2010). Enantioenriched 1-aryl-2-fluoroethylamines. Efficient lipase-catalysed resolution and limitations to the Mitsunobu inversion protocol. Tetrahedron, 66(34), 6733-6743. View Source
- [2] Thvedt, T. H. K., et al. (2010). Synthesis of 1-aryl-2-fluoroethanones and their use in the preparation of enantioenriched 1-aryl-2-fluoroethanols and 1-aryl-2-fluoroethylamines. Doctoral thesis, University of Oslo. View Source
